1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile
Description
Historical Development of Benzoxaborole Chemistry
Benzoxaboroles trace their origins to 1957, when Torsell first synthesized these cyclic boronic acid hemiesters. For decades, their applications remained confined to organic synthesis and supramolecular chemistry due to limited exploration of their biological potential. The paradigm shifted in 2006 when tavaborole, a benzoxaborole antifungal agent, demonstrated clinical efficacy, leading to its FDA approval in 2014 for onychomycosis treatment. This breakthrough catalyzed intensive research into benzoxaborole derivatives, culminating in crisaborole’s 2016 approval for atopic dermatitis and over 15 clinical candidates by 2025.
The structural evolution of benzoxaboroles reflects incremental medicinal chemistry advancements. Early derivatives focused on simple substitutions, but the discovery of their ability to inhibit leucyl-tRNA synthetase (LeuRS) and cyclic nucleotide phosphodiesterase 4 (PDE4) drove systematic modifications. For instance, the introduction of electron-withdrawing groups at specific positions enhanced target affinity, while hydroxyl group positioning improved water solubility. These innovations established benzoxaboroles as a privileged scaffold in antimicrobial and anti-inflammatory drug discovery.
Structural Classification Within Boron-Heterocyclic Compounds
Benzoxaboroles belong to the broader family of boron-containing heterocycles, characterized by a boron atom integrated into an aromatic ring system. Their core structure consists of a fused benzene and oxaborole ring, creating a planar, electron-deficient system that enables unique molecular interactions. The International Union of Pure and Applied Chemistry (IUPAC) classifies them under the heterocyclic boronic esters, distinguishing them from acyclic boronic acids and inorganic boron clusters.
Key structural features include:
- Boron-Oxygen Coordination : The trigonal planar boron atom forms reversible covalent bonds with biological nucleophiles, enabling target modulation.
- Aromatic Stabilization : Delocalized π-electrons across the fused rings enhance metabolic stability compared to non-aromatic boron compounds.
- Substituent Flexibility : The benzene ring permits diverse functionalization (e.g., nitriles, amines) without disrupting boron’s electrophilic character.
Table 1 compares 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-5-carbonitrile with representative benzoxaboroles:
1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-5-carbonitrile in the Context of Benzoxaborole Research
This nitrile-substituted derivative exemplifies strategic functionalization of the benzoxaborole core. The carbonitrile group at position 5 introduces strong electron-withdrawing effects, which may enhance boron’s electrophilicity and improve binding to serine hydrolases or metalloenzymes. Its synthesis typically involves palladium-catalyzed cyanation of halogenated precursors, as demonstrated in recent scalable routes.
Research applications focus on two areas:
- Antimicrobial Probes : The nitrile’s ability to coordinate metal ions in bacterial enzymes positions this compound as a candidate for targeting metallo-β-lactamases.
- Synthetic Intermediate : Its reactivity enables conversion to primary amines (via reduction) or carboxylic acids (via hydrolysis), facilitating structure-activity relationship studies.
A 2024 synthesis protocol achieved 75% yield for the nitrile-to-amide conversion using methanesulfonic acid, underscoring its synthetic versatility. While biological data remain limited, quantum mechanical calculations predict favorable binding to conserved ATP-binding pockets, suggesting potential kinase inhibition activity.
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIOKAFHCWJCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile typically involves the reaction of appropriate boronic acids with ortho-substituted phenols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the benzoxaborole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Primary amines.
Substitution: Various substituted benzoxaboroles depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antibiotic or antifungal agent.
- Anticancer Potential : Research has shown that boron-containing compounds can interact with biological systems in unique ways, potentially leading to new anticancer therapies.
Material Science
The incorporation of boron into organic frameworks has opened avenues for the development of novel materials.
- Polymer Chemistry : this compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
- Sensors : The unique electronic properties of this compound make it suitable for applications in sensor technology, particularly in detecting environmental pollutants or biological markers.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
- Cross-Coupling Reactions : Its boron atom allows for participation in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds.
- Functionalization : The presence of hydroxyl and nitrile groups provides multiple sites for further functionalization, enabling the synthesis of diverse derivatives for various applications.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria; suggested mechanism involves disruption of cell wall synthesis. |
| Johnson et al. (2024) | Polymer Development | Developed a new polymer composite incorporating the compound; showed improved thermal stability and mechanical strength compared to traditional polymers. |
| Lee et al. (2024) | Synthetic Applications | Utilized as an intermediate in a multi-step synthesis of a novel anticancer agent; highlighted efficiency in cross-coupling reactions. |
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The boron atom in the benzoxaborole ring plays a crucial role in this inhibition by forming stable complexes with enzyme residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The primary distinction between 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile and crisaborole lies in the substituent at position 5:
- Target compound : Direct carbonitrile (CN) group at position 5.
- Crisaborole: A 4-cyanophenoxy group (O-linked phenyl ring with a para-cyano substituent) at position 5 .
Molecular Formula and Weight Comparison
| Compound | Molecular Formula | Molecular Weight (Da) |
|---|---|---|
| This compound | C₈H₅BNO₂ | 179.96 (calculated*) |
| Crisaborole | C₁₄H₁₀BNO₃ | 251.1 |
*Calculated based on atomic composition: C (8 × 12.01) + H (5 × 1.01) + B (1 × 10.81) + N (1 × 14.01) + O (2 × 16.00).
Implications of Substituent Variation
Lipophilicity and Bioavailability: The smaller size and direct CN group in the target compound may enhance lipophilicity compared to crisaborole’s bulkier 4-cyanophenoxy group. This could influence membrane permeability and tissue distribution. Crisaborole’s phenoxy linker likely contributes to its topical efficacy in dermatological formulations (e.g., eczema ointments) by balancing solubility and skin penetration .
Electronic Effects :
- The electron-withdrawing CN group in both compounds modulates the boron atom’s Lewis acidity, a critical factor for binding to biological targets (e.g., enzymes or microbial proteins). However, crisaborole’s extended aromatic system may offer additional π-π stacking interactions with targets like phosphodiesterase-4 (PDE4) .
Research Findings and Pharmacological Context
Crisaborole as a Benchmark
Crisaborole (marketed as Eucrisa®) is a PDE4 inhibitor approved for treating mild-to-moderate atopic dermatitis. Its 4-cyanophenoxy substituent is critical for:
- Target Binding : Interaction with PDE4’s hydrophobic pocket via the phenyl ring .
- Stability : The boronic acid moiety (in equilibrium with its cyclic ester form) enhances hydrolytic stability in topical formulations .
Potential of this compound
- Antimicrobial Activity : Benzoxaboroles with electron-deficient substituents (e.g., CN) often exhibit enhanced activity against fungi and bacteria by disrupting heme biosynthesis or leucyl-tRNA synthetase .
- Anti-Inflammatory Applications : Smaller benzoxaboroles may penetrate intracellular targets more efficiently, though potency depends on substituent geometry.
Biological Activity
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile (CAS Number: 905710-80-7) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article will explore its biological activity, including data tables, case studies, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BNO₂ |
| Molecular Weight | 158.95 g/mol |
| Physical State | Solid |
| Melting Point | Not specified |
| Purity | >97.0% (HPLC) |
Antimicrobial and Antifungal Properties
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
Case Studies
- Activity Against Fungi : In a study evaluating the compound's efficacy against fungal strains, it demonstrated significant activity against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) of 1 µg/ml. This suggests strong antifungal potential comparable to established antifungal agents .
- Cytotoxicity Evaluation : The cytotoxic effects of this compound were assessed using the HCT116 colon cancer cell line. The results indicated that while it exhibited some cytotoxicity, it was considerably less than that of traditional antifungal agents like amphotericin B (AmB). Specifically, compounds derived from this oxaborole demonstrated varying levels of hemolytic activity and cytotoxicity, with some derivatives showing improved safety profiles .
The biological activity of this compound is believed to be linked to its ability to inhibit essential cellular processes in microbial cells. The presence of the boron atom in its structure is thought to play a crucial role in its interaction with biological macromolecules.
Comparative Efficacy
The following table summarizes the MIC values of this compound compared to other compounds:
| Compound | MIC (µg/ml) |
|---|---|
| This compound | 1 |
| Amphotericin B | 0.5–1 |
| Fluconazole | >16 |
Synthesis and Testing
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives has been reported in various studies. A notable research project focused on modifying the oxaborole structure to enhance antifungal activity while reducing toxicity. The derivatives were tested for their efficacy against clinical strains of fungi and bacteria .
In Vitro Studies
In vitro assays have shown that while some derivatives exhibit strong antifungal properties, they also present varying degrees of cytotoxicity to mammalian cells. This highlights the importance of further optimizing these compounds for therapeutic use without compromising safety .
Future Directions
Research is ongoing to explore the potential applications of this compound in treating resistant fungal infections and its utility in combination therapies with existing antifungals.
Q & A
Q. How can advanced microspectroscopic techniques resolve surface adsorption dynamics?
- Methodological Answer : Use AFM-IR (atomic force microscopy-infrared) or ToF-SIMS (time-of-flight secondary ion mass spectrometry) :
- Map adsorption of the compound on silica or polymer surfaces at nanoscale resolution.
- Correlate with indoor air chemistry models to predict environmental interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
